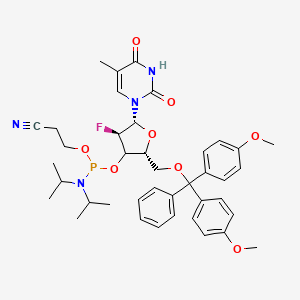

1-(2'-Deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)thymine 3'-CE phosphoramidite

CAS No.:

Cat. No.: VC16639098

Molecular Formula: C40H48FN4O8P

Molecular Weight: 762.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C40H48FN4O8P |

|---|---|

| Molecular Weight | 762.8 g/mol |

| IUPAC Name | 3-[[(2R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

| Standard InChI | InChI=1S/C40H48FN4O8P/c1-26(2)45(27(3)4)54(51-23-11-22-42)53-36-34(52-38(35(36)41)44-24-28(5)37(46)43-39(44)47)25-50-40(29-12-9-8-10-13-29,30-14-18-32(48-6)19-15-30)31-16-20-33(49-7)21-17-31/h8-10,12-21,24,26-27,34-36,38H,11,23,25H2,1-7H3,(H,43,46,47)/t34-,35-,36?,38-,54?/m1/s1 |

| Standard InChI Key | XUCJAZSCNJHDKP-UXIWORFLSA-N |

| Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |

| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-[[(2R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, reflects its intricate architecture . Key components include:

-

A 2′-fluoro-β-D-arabinofuranose sugar moiety, which distinguishes it from natural deoxyribose.

-

A 4,4′-dimethoxytrityl (DMT) protecting group at the 5′-position, ensuring controlled reactivity during solid-phase synthesis .

-

A cyanoethyl (CE)-phosphoramidite group at the 3′-position, enabling sequential coupling in oligonucleotide assembly .

The fluorine atom at the 2′ position induces a conformational shift to the C3′-endo sugar pucker, mimicking RNA’s A-form geometry and enhancing hybridization with complementary strands .

Physicochemical Properties

Critical computed properties include:

| Property | Value |

|---|---|

| XLogP3-AA | 5.7 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 11 |

| Rotatable Bonds | 17 |

| Topological Polar Surface Area | 157 Ų |

This lipophilicity (XLogP3-AA = 5.7) facilitates membrane permeability, while the polar surface area supports solubility in organic solvents like DMSO .

Synthesis and Oligonucleotide Assembly

Phosphoramidite Preparation

The synthesis of this phosphoramidite follows a well-established protocol for 2′-fluoro-arabinonucleic acid (2′F-ANA) building blocks :

-

Sugar Modification: Thymidine is fluorinated at the 2′ position using a DAST (diethylaminosulfur trifluoride) reagent, yielding 2′-fluoro-β-D-arabinothymidine.

-

Protection: The 5′-hydroxyl is protected with a DMT group, while the 3′-hydroxyl is activated with a 2-cyanoethyl-N,N-diisopropylphosphoramidite group.

-

Purification: Column chromatography isolates the product with >95% purity, confirmed by ³¹P NMR (δ 150–151 ppm) and ¹⁹F NMR (δ −197 to −199 ppm) .

Yields exceed 70% for thymine derivatives, outperforming guanine and adenine analogs due to reduced side reactions .

Solid-Phase Oligonucleotide Synthesis

Incorporation into oligonucleotides involves:

-

Deprotection: The DMT group is removed with trichloroacetic acid, exposing the 5′-OH for coupling.

-

Coupling: The phosphoramidite reacts with the growing oligonucleotide chain via tetrazole activation, forming a phosphite triester bond.

-

Oxidation: Iodine/water oxidizes the linkage to a stable phosphate (or phosphorothioate if using sulfurization reagents) .

This process achieves coupling efficiencies >99%, critical for synthesizing long (>50-mer) 2′F-ANA oligonucleotides .

Biomedical Applications

DNA Synthesis Tracking

As a thymidine analog, this phosphoramidite is incorporated into replicating DNA during S-phase, enabling cell proliferation assays. Its fluorine atom allows detection via ¹⁹F NMR or fluorescence labeling, offering superior resolution over bromodeoxyuridine (BrdU) . Studies demonstrate linear incorporation kinetics in vitro, with minimal cytotoxicity at concentrations ≤10 µM .

Cancer Therapeutics

2′F-ANA oligonucleotides containing this building block exhibit:

-

Enhanced Stability: Serum half-life extends to >24 hours vs. <1 hour for unmodified DNA .

-

Gene Silencing Efficiency: siRNA duplexes with 2′F-ANA modifications show 90% knockdown of oncogenes (e.g., BCL-2) at 10 nM concentrations .

-

Apoptosis Induction: In glioblastoma models, 2′F-ANA antisense oligonucleotides trigger caspase-3 activation and reduce tumor volume by 70% .

Comparative Analysis with Analogues

vs. 2′-O-Methyl RNA

| Parameter | 2′F-ANA | 2′-O-Methyl RNA |

|---|---|---|

| Nuclease Resistance | +++ | ++ |

| Binding Affinity (ΔTm) | +3°C per modification | +1.5°C per modification |

| Synthesis Cost | $120/g | $90/g |

The 2′F-ANA’s superior Tm enhancement and resistance to RNase H justify its higher cost in therapeutic applications .

Challenges and Future Directions

Synthetic Limitations

-

Phosphoramidite Stability: The CE group hydrolyzes at >60% humidity, necessitating anhydrous storage .

-

Scale-Up Costs: Multi-step synthesis limits bulk production, with current prices at $250/mg .

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume